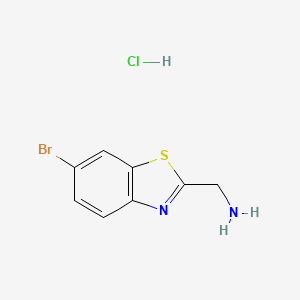
1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzothiazole ring and a methanamine group attached to the 2nd position, forming a hydrochloride salt
Preparation Methods
The synthesis of 1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with 6-bromo-1,3-benzothiazole, which can be prepared through the condensation of 2-aminothiophenol with brominated aromatic aldehydes.
Formation of Methanamine Group: The methanamine group can be introduced via a nucleophilic substitution reaction, where the bromine atom is replaced by a methanamine group under suitable conditions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under oxidative conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Material Science: It is used in the synthesis of advanced materials, including fluorescent dyes and imaging agents.
Biological Studies: The compound serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride can be compared with other benzothiazole derivatives:
6-Bromo-1,3-benzothiazole: Lacks the methanamine group, making it less versatile in biological applications.
2-Amino-6-bromobenzothiazole: Contains an amino group instead of a methanamine group, leading to different reactivity and applications.
6-Bromo-2-methyl-1,3-benzothiazole:
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C8H8BrClN2S |
|---|---|
Molecular Weight |
279.59 g/mol |
IUPAC Name |
(6-bromo-1,3-benzothiazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H7BrN2S.ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;/h1-3H,4,10H2;1H |
InChI Key |
IKORHZOGMTYWQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


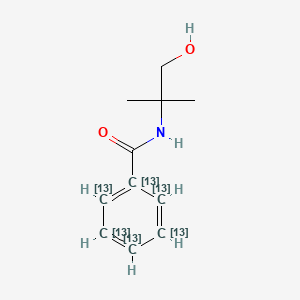
![4-methyl-2-[(E)-(2-oxooxolan-3-ylidene)methoxy]-2H-furan-5-one](/img/structure/B13446236.png)
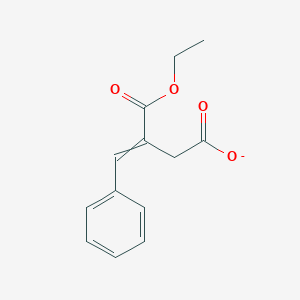
![N-[6-(aminomethyl)pyridin-2-yl]propanamide dihydrochloride](/img/structure/B13446244.png)
![(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13446253.png)
![(2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13446260.png)
![methyl 5-(carbonochloridoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13446268.png)

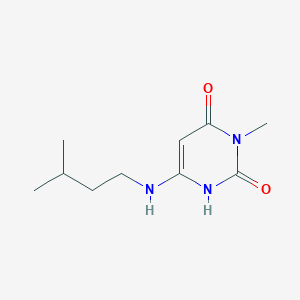
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid](/img/structure/B13446291.png)

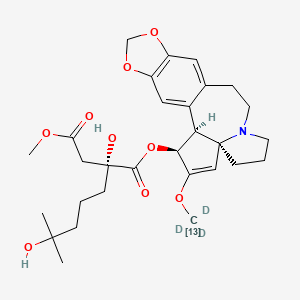
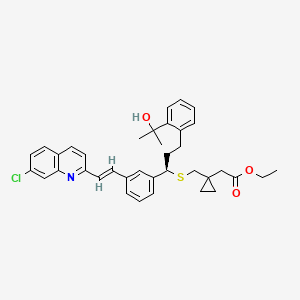
![2-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B13446314.png)
